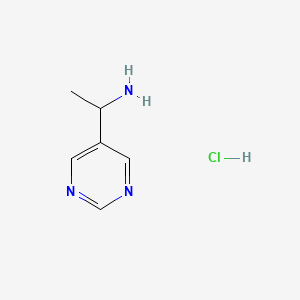

1-Pyrimidin-5-ylethanamine hydrochloride

Description

1-Pyrimidin-5-ylethanamine hydrochloride (CAS: 1965309-74-3) is a pyrimidine derivative with the molecular formula C₆H₁₁Cl₂N₃ and a molar mass of 196.08 g/mol . Structurally, it features an ethylamine side chain attached to the 5-position of the pyrimidine ring, with two hydrochloride counterions enhancing its solubility in polar solvents. This compound is typically stored at room temperature, reflecting its moderate stability under ambient conditions . Pyrimidine derivatives are widely explored in medicinal chemistry due to their role as bioisosteres for purines and their ability to engage in hydrogen bonding, which influences pharmacological interactions .

Properties

Molecular Formula |

C6H10ClN3 |

|---|---|

Molecular Weight |

159.62 g/mol |

IUPAC Name |

1-pyrimidin-5-ylethanamine;hydrochloride |

InChI |

InChI=1S/C6H9N3.ClH/c1-5(7)6-2-8-4-9-3-6;/h2-5H,7H2,1H3;1H |

InChI Key |

OZODCWZMRAHJJX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CN=CN=C1)N.Cl |

Origin of Product |

United States |

Biological Activity

1-Pyrimidin-5-ylethanamine hydrochloride, also known as (1R)-1-(pyrimidin-5-yl)ethan-1-amine HCl, is a chiral compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C6H10ClN3

- Molecular Weight : Approximately 159.62 g/mol

- Structure : The compound features a pyrimidine ring linked to an ethanamine group, which is crucial for its biological activity.

1-Pyrimidin-5-ylethanamine hydrochloride exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound can inhibit specific enzymes, modulating various biochemical pathways. Its structural properties enable it to bind with high affinity to target enzymes, potentially affecting their catalytic activities.

- Receptor Binding : It may interact with certain receptors, influencing cellular signaling pathways. This interaction contributes to its therapeutic effects in conditions such as cancer and neurological disorders .

Biological Activities

The biological activities of 1-Pyrimidin-5-ylethanamine hydrochloride include:

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit tubulin polymerization, a key event in cell proliferation, making it a candidate for cancer treatment .

| Study | Findings |

|---|---|

| Study 1 | Demonstrated strong anticancer potency against melanoma and breast cancer cell lines. |

| Study 2 | Showed significant inhibition of tumor growth in paclitaxel-resistant models. |

2. Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

| Mechanism | Effect |

|---|---|

| Receptor Interaction | Modulates neurotransmitter systems, potentially reducing neuroinflammation. |

| Enzyme Inhibition | Inhibits enzymes associated with neurodegeneration. |

3. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, which may contribute to its therapeutic potential in various inflammatory conditions .

Case Studies

Several case studies have explored the efficacy of 1-Pyrimidin-5-ylethanamine hydrochloride:

Case Study 1: Cancer Treatment

A study focused on the compound's ability to inhibit tubulin polymerization demonstrated significant cytotoxicity against various cancer cell lines, including those resistant to conventional therapies . The study found that doses exceeding 1 mg/kg resulted in notable toxicity in animal models.

Case Study 2: Neurological Disorders

Another investigation assessed the neuroprotective effects of the compound in models of neurodegeneration. Results indicated a reduction in markers of inflammation and neuronal death, suggesting potential for therapeutic use in diseases like Alzheimer's.

Comparison with Similar Compounds

To contextualize the unique properties of 1-Pyrimidin-5-ylethanamine hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | C7H8N4 | Known for similar biological activities; used in drug design. |

| Pyrimido[4,5-d]pyrimidine | C8H7N5 | Exhibits distinct pharmacological properties; potential anticancer agent. |

Comparison with Similar Compounds

(Pyrimidin-5-yl)methanamine Dihydrochloride

This analog (CAS: 1956356-28-7) shares the pyrimidin-5-yl core but replaces the ethylamine side chain with a shorter methylamine group, resulting in a molecular formula of C₅H₈ClN₃ and a lower molar mass (145.59 g/mol) .

(R)-1-(Pyrimidin-2-yl)ethan-1-amine Hydrochloride

The positional isomer (CAS: 2387560-79-2) substitutes the pyrimidine ring at the 2-position instead of 5, altering electronic distribution and hydrogen-bonding capacity. With a molecular formula of C₆H₁₀ClN₃ and molar mass 159.62 g/mol , this compound lacks the dihydrochloride salt form, which may reduce aqueous solubility relative to the 5-position derivative .

Table 1: Structural Comparison of Pyrimidine Derivatives

| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Key Structural Feature |

|---|---|---|---|---|

| 1-Pyrimidin-5-ylethanamine hydrochloride | 1965309-74-3 | C₆H₁₁Cl₂N₃ | 196.08 | Ethylamine at 5-position |

| (Pyrimidin-5-yl)methanamine dihydrochloride | 1956356-28-7 | C₅H₈ClN₃ | 145.59 | Methylamine at 5-position |

| (R)-1-(Pyrimidin-2-yl)ethan-1-amine hydrochloride | 2387560-79-2 | C₆H₁₀ClN₃ | 159.62 | Ethylamine at 2-position |

Heterocyclic Variants

1-(4-Pyridazinyl)ethanamine Hydrochloride

This compound (CAS: 1149585-79-4) replaces the pyrimidine ring with pyridazine, a diazine isomer. Its molecular formula (C₆H₁₀ClN₃ ) and molar mass (159.62 g/mol ) are comparable to pyrimidine analogs, but the pyridazine ring’s reduced aromaticity and distinct hydrogen-bonding patterns may alter receptor binding profiles .

4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride

A pyridine-based derivative (CAS: 1193388-05-4) with a pyrrolidine substituent, this compound has a larger molecular formula (C₉H₁₃N₃·2HCl) and higher molar mass (236.14 g/mol) .

Table 2: Heterocyclic Analogs Comparison

| Compound Name | CAS | Heterocycle | Molecular Formula | Molar Mass (g/mol) |

|---|---|---|---|---|

| 1-(4-Pyridazinyl)ethanamine hydrochloride | 1149585-79-4 | Pyridazine | C₆H₁₀ClN₃ | 159.62 |

| 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride | 1193388-05-4 | Pyridine | C₉H₁₃N₃·2HCl | 236.14 |

Pharmacological and Analytical Considerations

For example:

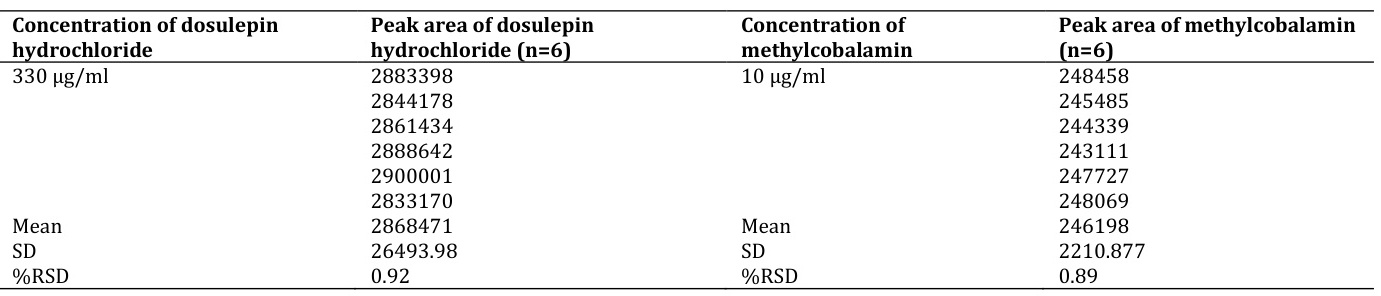

- RP-HPLC Methods : Stability-indicating HPLC protocols for dosulepin hydrochloride (Table 3 ) and amitriptyline hydrochloride (Table 6 ) demonstrate that pyrimidine and pyridine derivatives can be analyzed with high precision (RSD < 2%). These methods likely apply to 1-Pyrimidin-5-ylethanamine hydrochloride, given shared salt forms and UV activity .

- Solution Stability : Studies on gabapentin and amitriptyline hydrochloride (Table 8 ) reveal that hydrochloride salts remain stable in aqueous solutions for >24 hours, suggesting similar behavior for 1-Pyrimidin-5-ylethanamine hydrochloride under refrigerated conditions.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for producing 1-Pyrimidin-5-ylethanamine hydrochloride with high purity?

Methodological Answer:

The synthesis typically involves coupling pyrimidine derivatives with ethanamine precursors under controlled conditions. Key steps include:

- Pyrimidine Ring Functionalization : Use nucleophilic substitution or cross-coupling reactions to introduce the ethanamine moiety .

- Amine Protection/Deprotection : Employ tert-butoxycarbonyl (Boc) or other protective groups to prevent side reactions during synthesis .

- Hydrochloride Salt Formation : React the free base with hydrochloric acid in anhydrous solvents like dichloromethane or ethanol .

Critical Parameters : - Temperature : Maintain 0–5°C during amine coupling to minimize byproducts .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reaction efficiency .

- Purification : Isolate the product via recrystallization (ethanol/water) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) .

Basic: How should researchers validate the purity and structural identity of 1-Pyrimidin-5-ylethanamine hydrochloride?

Methodological Answer:

Combine analytical techniques to confirm identity and purity:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Verify proton environments (e.g., pyrimidine ring protons at δ 8.5–9.5 ppm, ethanamine CH₂ at δ 3.0–3.5 ppm) .

- DEPT-135 : Confirm the presence of CH₂ and CH₃ groups in the ethanamine chain .

- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ peaks matching the molecular weight (C₆H₁₀ClN₃: 159.6 g/mol + HCl) .

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in H₂O/MeOH) to assess purity (>95% by area under the curve) .

Basic: What storage conditions are required to maintain the stability of 1-Pyrimidin-5-ylethanamine hydrochloride?

Methodological Answer:

- Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

- Solubility Considerations : Lyophilize the compound for long-term storage; reconstitute in deionized water or DMSO (10 mM stock) immediately before use .

- Stability Monitoring : Perform periodic HPLC analysis to detect hydrolysis or oxidation byproducts .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for 1-Pyrimidin-5-ylethanamine hydrochloride derivatives?

Methodological Answer:

- Hypothesis Testing :

- Tautomerism Analysis : Use 2D NMR (COSY, HSQC) to detect tautomeric equilibria in the pyrimidine ring .

- Counterion Effects : Compare free base and hydrochloride salt spectra to identify shifts caused by Cl⁻ interactions .

- Computational Validation : Perform DFT calculations (e.g., Gaussian 09) to simulate NMR spectra and correlate with experimental data .

- Cross-Validation : Confirm results using alternative techniques like X-ray crystallography (if crystalline) or IR spectroscopy (amine N-H stretches at ~3300 cm⁻¹) .

Advanced: What strategies are effective for modifying the pyrimidine core to enhance biological activity while retaining solubility?

Methodological Answer:

- Structural Modifications :

- Electron-Withdrawing Groups : Introduce fluorine at the pyrimidine C2 position to improve binding affinity without compromising solubility .

- PEGylation : Attach polyethylene glycol (PEG) chains to the ethanamine group to enhance aqueous solubility .

- SAR Studies :

Advanced: How can researchers address discrepancies in biological activity data across different assay systems?

Methodological Answer:

- Assay Optimization :

- Data Normalization :

Advanced: What methodologies are recommended for studying the metabolic stability of 1-Pyrimidin-5-ylethanamine hydrochloride in vivo?

Methodological Answer:

- In Vitro Models :

- In Vivo Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.